Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIRHYGGDDMHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544743 | |
| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106944-52-9 | |
| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Catalytic Synthesis Using Rhodium Acetate
A patented method demonstrates the efficient synthesis of quinoline-3-carboxylates via a rhodium-catalyzed one-pot process . For ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, the reaction involves:
-
Starting materials : Substituted aniline derivatives (e.g., 4-chloroaniline), ethyl propynoate, and formic acid.
-
Catalyst : Rhodium acetate (), which facilitates C–H insertion ortho to the aniline nitrogen.
-
Conditions : Conducted under nitrogen at 20–30°C for 5–6 hours, yielding >80% product .
Mechanistic Pathway :
-
Formylation : Aniline reacts with formic acid to generate an imine intermediate.
-
Cyclization : Rhodium acetate promotes cyclopropanation of ethyl propynoate, followed by ring expansion to form the quinoline core.
-
Functionalization : Methyl and ketone groups are introduced via subsequent alkylation and oxidation steps .
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% | 82–85% |
| Temperature | 25°C | Max yield |
| Reaction Time | 6 hours | 88% |
This method’s scalability and recyclable catalyst make it industrially viable .
Multicomponent Hantzsch-like Reaction
A Hantzsch-inspired approach employs 5,5-dimethyl-1,3-cyclohexanedione, ethyl acetoacetate, and ammonium acetate in ethanol .
Procedure :
-
Reactants :
-
5,5-Dimethyl-1,3-cyclohexanedione (1.402 g, 10 mmol)
-
Ethyl acetoacetate (1.265 mL, 10 mmol)
-
Ammonium acetate (0.771 g, 10 mmol)
-
Ethanol (10 mL)
-
-
Conditions : Stirred at 343 K (70°C) for 1.5 hours, followed by crystallization .
Mechanism :
-
Knoevenagel Condensation : Cyclohexanedione and ethyl acetoacetate form a β-keto-enol intermediate.
-
Michael Addition : Ammonium acetate facilitates cyclization, yielding the tetrahydroquinoline骨架.
Yield : 65–72% after recrystallization from chloroform-methanol .
Cyclopropanation-Ring Expansion with Rh(II) Catalysis
A Rh(II)-mediated method utilizes indoles and ethyl halodiazoacetates :
-
Substrates : 7-Substituted indoles and ethyl bromodiazoacetate.
-
Catalyst : Dirhodium tetraacetate ().
-
Conditions : Room temperature in dichloromethane, 12–24 hours .
Reaction Pathway :
-
Cyclopropanation : Rh(II) catalyzes [2+1] cycloaddition between indole and diazo compound.
-
Ring Expansion : Strain relief drives rearrangement to the quinoline structure.
-
Esterification : Ethyl group incorporation completes the carboxylate functionality .
Scope Limitations :
-
Indoles with 2-substituents hinder reactivity.
-
-Substituted indoles follow alternative pathways, reducing yields .
Yield Range : 45–68%, depending on indole substitution .
Stepwise Condensation and Functionalization
A multi-step synthesis from 4-hydroxycoumarin derivatives involves:
-
Aldol Condensation : 4-Hydroxycoumarin reacts with ethyl cyanoacetate under acidic conditions to form a coumarin-cyanoacetate adduct.
-
Cyclization : Treatment with aromatic aldehydes (e.g., benzaldehyde) in acetic acid yields dihydroquinoline intermediates.
-
Reduction and Oxidation : Pd/C-catalyzed hydrogenation reduces the dihydroquinoline, followed by MnO oxidation to introduce the 5-oxo group .
Critical Steps :
-
Cyclization Efficiency : Dependent on acid strength (e.g., vs. ).
-
Oxidation Control : Over-oxidation leads to quinoline aromatization, necessitating precise stoichiometry .
Yield : 50–60% over four steps.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Catalyst | Time (h) | Scalability |
|---|---|---|---|---|
| One-Pot Rh Catalysis | 80–88 | Rh(OAc) | 6 | High |
| Hantzsch Reaction | 65–72 | None | 1.5 | Moderate |
| Rh(II) Cyclopropanation | 45–68 | Rh(OAc) | 24 | Low |
| Stepwise Condensation | 50–60 | Pd/C, MnO | 48 | Low |
Key Observations :
-
Catalytic Efficiency : Rhodium-based methods offer superior yields but require costly catalysts.
-
Operational Simplicity : The Hantzsch reaction avoids transition metals, favoring lab-scale synthesis.
-
Functional Group Tolerance : One-pot methods accommodate diverse substituents, enhancing versatility .
Mechanistic Insights and Side Reactions
Common Side Products :
-
Over-Oxidized Quinolines : Arise from excessive MnO or prolonged reaction times .
-
Decarboxylated Derivatives : Observed in high-temperature Hantzsch reactions .
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions: Troclosene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and reacts with water to release chlorine gas, which is responsible for its disinfectant properties .
Common Reagents and Conditions:
Oxidation: Troclosene reacts with hydrogen peroxide to produce singlet oxygen, which emits red light upon decomposition.
Substitution: It reacts with transition metal salts such as copper sulfate to form complex salts like sodium copper dichloroisocyanurate.
Major Products:
Oxidation: Singlet oxygen and other reactive oxygen species.
Substitution: Complex salts such as sodium copper dichloroisocyanurate.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its efficacy against various bacterial strains. For example, a study demonstrated that modifications to the tetrahydroquinoline structure can enhance antibacterial activity by targeting bacterial cell wall synthesis pathways .
Anticancer Properties
This compound has also shown promise in anticancer research. A study published in a peer-reviewed journal highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation effectively .
Synthetic Organic Chemistry
Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions such as alkylation and acylation processes. For instance, it can be used to synthesize other bioactive compounds by introducing different functional groups through established synthetic routes .
Materials Science
Polymer Chemistry
The compound has applications in polymer chemistry where it can be used as a monomer in the production of specialty polymers with tailored properties. Its unique structure contributes to the thermal stability and mechanical strength of the resulting polymers. Studies have shown that incorporating such compounds into polymer matrices can enhance their performance characteristics .
Case Studies
Mechanism of Action
Troclosene exerts its effects through the release of chlorine gas when it comes into contact with water. The chlorine gas acts as a strong oxidizing agent, disrupting the cellular structures of microorganisms and leading to their inactivation or death . This mechanism makes troclosene an effective disinfectant and biocide.
Comparison with Similar Compounds
- Potassium dichloroisocyanurate
- Calcium dichloroisocyanurate
- Lithium dichloroisocyanurate
- Barium dichloroisocyanurate
Comparison: Troclosene is unique in its high solubility in water and its ability to release chlorine at a relatively constant rate, making it more efficient than other similar compounds like halazone . Its effectiveness as a disinfectant and its wide range of applications in various fields highlight its versatility and importance.
Biological Activity
Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS No. 106944-52-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- Purity : Typically above 95% in commercial preparations .
Synthesis
The compound can be synthesized through various methods involving the condensation of appropriate starting materials followed by cyclization and functional group modifications. Common synthetic routes often utilize readily available precursors from the quinoline family, allowing for the introduction of the carboxylate group at position 3 .
Antioxidant Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Effects
This compound has been investigated for its neuroprotective capabilities. It potentially inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated promising inhibition rates with IC50 values in the low micromolar range .
Anticancer Activity
Some studies have explored the anticancer potential of tetrahydroquinoline derivatives. For example, certain analogues have shown activity against various cancer cell lines with IC50 values indicating significant cytotoxic effects . However, specific data on this compound is limited and warrants further investigation.
Antiviral Properties
Recent research has begun to uncover antiviral activities associated with tetrahydroquinoline derivatives. Preliminary studies suggest that some compounds within this class may exhibit activity against coronaviruses by inhibiting viral replication in cell cultures . However, specific results for this compound remain to be fully characterized.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving diketones (e.g., dimedone), aldehydes, ethyl acetoacetate, and ammonium acetate. Solvent-free conditions or ethanol as a solvent are common. For example, H2O2 in the presence of a PEG1000-BMImI catalyst achieves oxidation of 1,4-dihydropyridines (1,4-DHPs) to the target compound with >99% purity . Without catalysts, yields drop below 30% . Key Factors :
-
Catalysts : HIO4/NaNO2 (yield: ~95%) , Fe3O4@SiO2@Pr-NH2@DAP (solvent-free, 70°C) .
-
Oxidants : H2O2 is preferred for green chemistry .
Table 1 : Synthesis Optimization
Catalyst/Oxidant Solvent Temp (°C) Yield (%) Purity (%) Reference HIO4/NaNO2 DCM RT 95 99.9 PEG1000-BMImI DCM/Hexane RT 85 99.9 None Ethanol 343 K <30 N/A
Q. What techniques are used for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic (P1) and monoclinic (P21/c) systems are reported with cell parameters:
- a = 12.5736 Å, b = 8.3815 Å, c = 17.4945 Å, β = 112.151° .
- SHELX software (SHELXL for refinement, SHELXS for solution) is used to handle irregular groups (e.g., ethyl rotamers) .
Key Parameters : - R-factor: <0.05 for high-resolution data .
- Dihedral angles: Pyridine/benzene rings show ~57° deviation .
Advanced Research Questions
Q. How can structural irregularities (e.g., ethyl group disorder) in crystallographic data be resolved?
- Methodological Answer : Ethyl group disorder, common in flexible moieties, is addressed via:
- Distance restraints : C–H bond lengths constrained to 0.93–0.97 Å .
- Thermal parameter refinement : Uiso(H) = 1.2–1.5×Ueq(C) for riding atoms .
- Torsion angle optimization : Adjusting C–C–C–C angles to fit electron density maps .
Software like SHELXL allows partitioning disordered atoms into multiple sites with occupancy refinement .
Q. What strategies are effective in designing SAR studies for derivatives of this compound?
- Methodological Answer :
- Core modifications : Introduce substituents at C-4 (e.g., 4-chlorophenyl) to enhance bioactivity .
- Oxidation state : Compare 1,4-DHP precursors (e.g., cardiovascular activity) vs. oxidized pyridines (e.g., kinase inhibition) .
- Assay selection : Use enzyme-linked assays (e.g., IC50 for cardiomyogenic inhibitors) .
Example : Methyl substitution at C-2 increases lipophilicity (LogP = 3.55) , impacting membrane permeability.
Q. How can contradictions in synthetic yield data be analyzed across studies?
- Methodological Answer : Discrepancies arise from:
- Catalyst efficiency : Fe3O4@SiO2@Pr-NH2@DAP provides higher surface area vs. HIO4.
- Reaction monitoring : TLC vs. HPLC (e.g., 99.9% purity requires HPLC validation) .
Resolution : - Replicate conditions with controlled variables (e.g., solvent purity, temp gradients).
- Compare activation energies via DSC or kinetic studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
